Advanced Technical Guide to 4-(4-Methylphenoxy)-1-butanol: Synthesis, Properties, and Applications
Advanced Technical Guide to 4-(4-Methylphenoxy)-1-butanol: Synthesis, Properties, and Applications
As drug discovery and materials science pivot toward highly modular molecular architectures, the demand for stable, bifunctional linkers has surged. 4-(4-Methylphenoxy)-1-butanol (CAS: 60222-64-2) represents a privileged scaffold in this domain. Featuring a robust alkyl-aryl ether linkage and a terminal primary hydroxyl group, this molecule serves as a critical intermediate for peptide conjugation, PROTAC linker engineering, and advanced polymer synthesis.
This whitepaper provides an authoritative, in-depth analysis of the chemical properties, validated synthetic methodologies, and downstream applications of 4-(4-Methylphenoxy)-1-butanol.
Physicochemical Profile & Structural Logic
The structural utility of 4-(4-Methylphenoxy)-1-butanol lies in its dual nature. The p-tolyl ether moiety provides a metabolically stable, lipophilic terminus that resists the rapid enzymatic cleavage typically seen in ester-based linkers. Conversely, the 4-carbon aliphatic chain offers optimal spatial flexibility (reducing steric hindrance during receptor binding) and terminates in a highly reactive primary alcohol, which serves as a versatile synthetic handle[1].
Quantitative Chemical Properties
| Property | Value |
| Chemical Name | 4-(4-Methylphenoxy)-1-butanol |
| Synonyms | 4-(p-Tolyloxy)butan-1-ol |
| CAS Registry Number | 60222-64-2 |
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| SMILES String | OCCCCOc1ccc(C)cc1 |
| Physical Appearance | White to off-white solid[2] |
| Commercial Purity | ≥ 95% - 98%[3] |
Mechanistic Synthesis Pathways
The synthesis of 4-(4-Methylphenoxy)-1-butanol is typically achieved via two distinct mechanistic routes. The selection of the pathway depends on the availability of precursors and the desired scale of production.
Synthetic pathways for 4-(4-Methylphenoxy)-1-butanol via Williamson and Ullmann-type reactions.
Pathway A: Ullmann-Type Copper(II)-Catalyzed C-O Coupling
This modern catalytic approach couples 1-bromo-4-methylbenzene directly with 1,4-butanediol[2].
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Causality of Design: 1,4-butanediol is utilized in vast excess (acting as the solvent) to statistically suppress the formation of bis-arylated byproducts. Cesium carbonate (Cs₂CO₃) is explicitly chosen over potassium carbonate; the larger atomic radius of the cesium cation provides enhanced solubility and generates a highly reactive, poorly solvated alkoxide anion in the neat diol environment. Copper(I) chloride (CuCl) acts as the pre-catalyst, driving the oxidative addition of the aryl bromide[2].
Pathway B: Classical Williamson Ether Synthesis
This route relies on the S_N2 substitution of 4-halo-1-butanol by the phenoxide anion of p-cresol.
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Causality of Design: A polar aprotic solvent like DMF is mandatory to leave the phenoxide anion unsolvated, thereby maximizing its nucleophilicity. A mild base (K₂CO₃) is sufficient to deprotonate p-cresol (pKa ~10.2) without inducing competing E2 elimination of the alkyl halide.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs) and expected empirical observations.
Protocol A: Copper-Catalyzed C-O Coupling (1.0 mmol Scale)
Adapted from established RSC catalytic methodologies[2].
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Reaction Assembly: In an oven-dried Schlenk tube under an Argon atmosphere, combine 1-bromo-4-methylbenzene (171 mg, 1.0 mmol), Cs₂CO₃ (977 mg, 3.0 mmol), and CuCl (5.0 mg, 0.05 mmol). Add 1,4-butanediol (1.0 mL).
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IPC & Validation: The Argon atmosphere is non-negotiable to prevent the oxidative homocoupling of the diol. Upon stirring, the mixture will exhibit a characteristic color shift indicating the formation of the active copper-alkoxide complex.
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Thermal Activation: Seal the Schlenk tube and heat the heterogeneous mixture to 130 °C for 20 hours with vigorous magnetic stirring.
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IPC & Validation: Monitor reaction progression via GC-MS. The complete disappearance of the aryl bromide peak (m/z 170/172) validates reaction completion.
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Quenching & Extraction: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with distilled water (3 × 10 mL).
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IPC & Validation: The aqueous washes remove the excess 1,4-butanediol and cesium salts. A faint blue/green tint in the aqueous layer confirms the successful partitioning and removal of the copper catalyst.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 25% EtOAc in n-hexane).
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Expected Outcome: Isolation of the target compound as a white solid (approx. 144 mg, 80% yield)[2].
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Protocol B: Williamson Ether Synthesis (10.0 mmol Scale)
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Phenoxide Generation: Dissolve p-cresol (1.08 g, 10.0 mmol) in anhydrous DMF (15 mL). Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Stir the suspension at 60 °C for 30 minutes.
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Alkylation: Dropwise add 4-bromo-1-butanol (1.68 g, 11.0 mmol) to the activated phenoxide solution. Elevate the temperature to 80 °C and maintain for 6 hours.
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IPC & Validation: Perform TLC (Hexane:EtOAc 3:1, UV detection). The product spot will migrate lower than the starting alkyl halide but significantly higher than the baseline salts.
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Selective Workup: Quench the reaction with water (50 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 1M NaOH (2 × 15 mL).
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IPC & Validation (Critical): The NaOH wash is a vital chemical validation step. It selectively deprotonates any unreacted p-cresol, dragging it into the aqueous phase as water-soluble sodium p-cresolate, thereby ensuring the organic phase contains only the target ether.
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Isolation: Dry the organic phase, concentrate, and purify via silica gel chromatography.
Analytical Characterization Standards
To definitively verify the structural integrity of the synthesized 4-(4-Methylphenoxy)-1-butanol, compare empirical analytical data against the following gold-standard assignments[2]:
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¹H NMR (500 MHz, CDCl₃):
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δ 7.05 (d, J = 8.0 Hz, 2H, aromatic meta to ether)
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δ 6.80 (d, J = 8.0 Hz, 2H, aromatic ortho to ether)
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δ 3.95 (t, J = 6.5 Hz, 2H, Ar-O-CH₂ )
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δ 3.70 (t, J = 6.5 Hz, 2H, CH₂ -OH)
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δ 2.28 (s, 3H, Ar-CH₃ )
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δ 1.85 (m, 2H, -CH₂ -)
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δ 1.70 (m, 2H, -CH₂ -)
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Mass Spectrometry (ESI): Expected [M+H]⁺ at m/z 181.1.
Applications in Drug Development & Materials
The terminal hydroxyl group of 4-(4-Methylphenoxy)-1-butanol acts as a chemical blank canvas, allowing for extensive downstream functionalization.
Downstream functionalization and applications of 4-(4-Methylphenoxy)-1-butanol in drug development.
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Peptide Conjugation: The molecule is commercially cataloged (e.g., Cat.No. NP183939) specifically for its utility in advanced peptide synthesis[1]. By oxidizing the terminal hydroxyl to a carboxylic acid, it can be seamlessly integrated into Solid-Phase Peptide Synthesis (SPPS) workflows to create lipophilic peptide-drug conjugates.
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PROTAC Linker Engineering: In the design of Proteolysis Targeting Chimeras (PROTACs), the 4-carbon chain provides an optimal spatial trajectory between the E3 ligase ligand and the target protein binder. Activation of the hydroxyl group via tosylation allows for rapid S_N2 coupling with amine-bearing warheads.
References
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Next Peptide (Supplier Catalog). 60222-64-2 | 4-(4-Methylphenoxy)-1-butanol | Next Peptide (Cat.No. NP183939). Retrieved from: [Link]
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RSC Advances (Mechanistic Synthesis & NMR Data). Copper(II)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Retrieved from:[Link]
